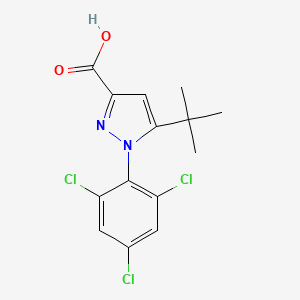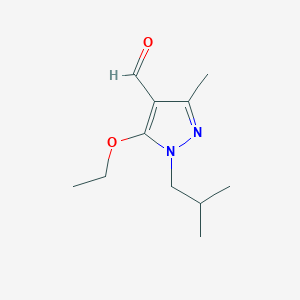
5-ethoxy-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-ethoxy-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Facile Synthesis and Antioxidant Evaluation of Heterocycles
A study by Laroum et al. (2019) focused on the synthesis of isoxazolone derivatives, demonstrating their significant biological and medicinal properties. This research highlights the utility of multi-component reactions for preparing heterocycles, which are crucial intermediates for synthesizing numerous chemical compounds. The methodology could be relevant for synthesizing and evaluating derivatives of pyrazole compounds, including “5-ethoxy-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde,” for their antioxidant properties and potential applications in organic agriculture and chemical transformations (Laroum, Boulcina, Bensouici, & Debache, 2019).
Pyrazoline Derivatives as Anticancer Agents
Research by Ray et al. (2022) highlights the synthesis of pyrazoline derivatives to exhibit a high biological effect, specifically anticancer activity. This underscores the importance of pyrazoline and its derivatives in pharmaceutical chemistry, suggesting potential applications of “this compound” in developing anticancer agents, given its structural similarity to pyrazoline derivatives (Ray, Salahuddin, Mazumder, Kumar, Ahsan, & Shahar Yar, 2022).
Pyrazolines in Therapeutic Applications
Shaaban, Mayhoub, and Farag (2012) reviewed the therapeutic applications of pyrazoline derivatives, noting their antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and antidiabetic properties among others. This indicates the broad therapeutic potential of pyrazoline compounds, suggesting that “this compound” could also have various medicinal applications (Shaaban, Mayhoub, & Farag, 2012).
Hybrid Catalysts in Heterocycle Synthesis
A review by Parmar, Vala, and Patel (2023) discussed the application of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, essential in medicinal and pharmaceutical industries. This suggests that complex compounds like “this compound” might benefit from advanced synthetic methods using hybrid catalysts for potential pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Properties
IUPAC Name |
5-ethoxy-3-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-11-10(7-14)9(4)12-13(11)6-8(2)3/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZFJIYEHGFPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NN1CC(C)C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-3-phenyl-1-indanone](/img/structure/B2517546.png)

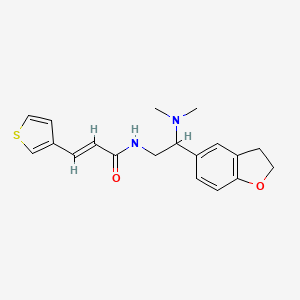

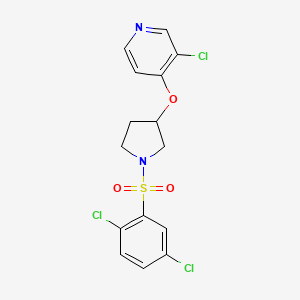

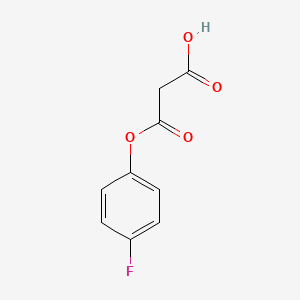
![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)

![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)
![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2517561.png)

